molecular formula C14H15ClN2O3 B2946615 1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea CAS No. 1421483-47-7

1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea

Cat. No.: B2946615
CAS No.: 1421483-47-7
M. Wt: 294.74
InChI Key: VWTOKCZKYZUGGA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a hydroxypropyl urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable furan-containing alcohol under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing environmental impact. Specific details would depend on the industrial protocols and equipment used.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the furan ring or the urea moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]amine
  • 1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]carbamate

Uniqueness

1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTOKCZKYZUGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CO2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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